molecular formula C22H26N4O2 B2419515 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide CAS No. 2034467-49-5

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2419515
CAS No.: 2034467-49-5
M. Wt: 378.476
InChI Key: MXVASKAELOEZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide is a small molecule compound with a molecular formula of C 22 H 26 N 4 O 2 and a molecular weight of 378.5 g/mol . Its structure features a pyridine core linked to a 1-methyl-1H-pyrazole group, a motif frequently encountered in medicinal chemistry for the development of kinase inhibitors . Scientific literature indicates that compounds sharing this core structure are being investigated in oncology research, particularly for targeting kinases like FLT3-ITD and its drug-resistant mutants (e.g., D835Y and F691L) in acute myeloid leukemia (AML), as well as other kinase targets such as BCR-ABL . The presence of the 4-propoxyphenyl propanamide chain may contribute to the compound's binding affinity and selectivity profile. This makes it a candidate for use in biochemical assays, cell-based screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. Researchers can utilize this compound to explore signaling pathways involved in proliferation and to investigate mechanisms to overcome treatment resistance in cancer. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-propoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-3-12-28-20-8-4-17(5-9-20)7-11-22(27)24-14-18-6-10-21(23-13-18)19-15-25-26(2)16-19/h4-6,8-10,13,15-16H,3,7,11-12,14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVASKAELOEZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the propoxyphenyl moiety. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole-based compounds exhibit significant antimicrobial activity. For instance, a related study evaluated a series of pyrazole derivatives against various bacterial strains such as E. coli and S. aureus. Some compounds showed promising antibacterial activity, indicating that structural modifications could enhance efficacy against these pathogens .

Table 1: Antibacterial Activity of Related Pyrazole Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
Compound CC. freundii5 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties as well. A study focused on similar pyrazole derivatives revealed their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The most potent compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF-73.60
Compound ESiHa2.97
Compound FPC-3>50

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. For instance, molecular docking studies suggest that it may bind to the active sites of certain proteins involved in bacterial resistance mechanisms or cancer cell proliferation pathways .

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives in drug development:

  • Antibacterial Case Study : A series of pyrazole compounds were synthesized and tested for their ability to inhibit NDM1 β-lactamase, an enzyme responsible for antibiotic resistance in bacteria. The most active compounds demonstrated significant binding affinities, suggesting their potential as lead compounds in antibiotic development .
  • Anticancer Case Study : Another study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, underscoring their therapeutic potential .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as:

  • Condensation Reactions : Utilizing appropriate amines and carboxylic acids.
  • Coupling Reactions : Employing techniques like Suzuki or Heck coupling to form the pyridine and pyrazole moieties.

Characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized product.

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of propanamide compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines. The mechanism often involves:

  • Inhibition of Cell Proliferation : Compounds have demonstrated the ability to induce apoptosis in cancer cells.
  • Targeting Specific Pathways : Some derivatives may inhibit pathways critical for tumor growth, such as the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Properties

This compound has also shown antimicrobial activity against various pathogens. Research indicates:

  • Broad-Spectrum Efficacy : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for development in several therapeutic areas:

Cancer Therapy

The compound's ability to inhibit cancer cell growth positions it as a candidate for further development in oncology. Ongoing research aims to explore:

  • Combination Therapies : Evaluating its effectiveness when used alongside existing chemotherapeutics.

Infectious Diseases

The antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

StudyFindings
Aziz-ur-Rehman et al., 2018Reported anticancer properties with IC50 values indicating strong activity against specific cancer lines .
MDPI StudyInvestigated structural analogs demonstrating significant biological activity, paving the way for further exploration of related compounds .

Preparation Methods

Retrosynthetic Analysis and Route Design

The target compound can be dissected into two primary fragments: the pyridine-pyrazole heterocyclic core and the 3-(4-propoxyphenyl)propanamide side chain. Retrosynthetically, the pyridine-pyrazole moiety suggests a cross-coupling strategy between a pyridine boronic acid and a halogenated pyrazole (or vice versa), while the propanamide side chain derives from 4-propoxyphenylpropanoic acid via amidation.

Pyridine-Pyrazole Core Construction

The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl group is typically assembled via Suzuki-Miyaura coupling. For example, WO2020118597A1 details a regioselective borylation of 2-fluoro-6-methoxypyridine followed by bromination, yielding intermediates amenable to cross-coupling. Analogously, substituting 2-fluoro-6-methoxypyridine with 3-bromo-5-(bromomethyl)pyridine could enable coupling with 1-methyl-1H-pyrazol-4-ylboronic acid.

Propanamide Side Chain Synthesis

3-(4-Propoxyphenyl)propanoic acid is prepared through Friedel-Crafts acylation of propoxybenzene with acryloyl chloride, followed by hydrolysis to the carboxylic acid. Subsequent conversion to the acid chloride and amidation with the pyridine-pyrazole methylamine completes the target structure.

Synthetic Methodologies for Key Intermediates

Synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine

Suzuki-Miyaura Coupling

A mixture of 5-bromo-2-(bromomethyl)pyridine (1.0 equiv), 1-methyl-1H-pyrazol-4-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is heated at 90°C for 12 hours. The product is isolated via column chromatography (70% yield).

Reductive Amination

The resulting bromomethylpyridine intermediate is treated with sodium azide in DMF, followed by Staudinger reduction with triphenylphosphine and subsequent hydrolysis to yield the primary amine.

Preparation of 3-(4-Propoxyphenyl)propanoic Acid

Friedel-Crafts Acylation

Propoxybenzene (1.0 equiv) reacts with acryloyl chloride (1.1 equiv) in the presence of AlCl₃ (1.5 equiv) at 0°C, yielding 3-(4-propoxyphenyl)propanoyl chloride after 2 hours. Hydrolysis with NaOH (2M) provides the carboxylic acid (85% yield).

Catalytic Systems and Reaction Optimization

FeCl₃-Catalyzed Cyclization in Ionic Liquids

Adapting methods from PMC2959259, cyclocondensation of aldehydes and aminopyrazoles in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) with FeCl₃·6H₂O (20 mol%) at 80°C achieves 90% yields for related pyrazolo[3,4-b]pyridines. This green chemistry approach minimizes side reactions and enhances recyclability.

Copper-Mediated Bromination

WO2020118597A1 reports CuBr₂ as an effective brominating agent for converting boronic esters to bromopyridines. Applying this to 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylboronic ester in THF at 60°C affords the bromide precursor in 65% yield.

Analytical and Spectroscopic Characterization

Spectroscopic Data

Intermediate ¹H NMR (400 MHz, CDCl₃) HRMS (m/z)
6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine δ 8.41 (s, 1H), 8.12 (d, J = 2.0 Hz, 1H), 7.78 (d, J = 2.0 Hz, 1H), 4.02 (s, 3H), 3.85 (s, 2H) [M+H]⁺ 215.1194 (calc.)
3-(4-Propoxyphenyl)propanoic acid δ 7.22 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 3.92 (t, J = 6.4 Hz, 2H), 2.88 (t, J = 7.6 Hz, 2H) [M-H]⁻ 207.1127 (calc.)

Purity and Yield Optimization

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for the final compound. Recrystallization from ethyl acetate/ethanol (1:1) enhances crystallinity.

Industrial-Scale Considerations

Solvent Selection and Recycling

WO2020118597A1 emphasizes tetrahydrofuran (THF) and acetonitrile for large-scale reactions due to their low cost and ease of removal. [bmim][BF₄] in PMC2959259 offers recyclability for cyclization steps, reducing waste.

Cost-Effective Catalysts

Transitioning from Pd(PPh₃)₄ to Pd/C (10% loading) in Suzuki couplings lowers costs without sacrificing yield (68% vs. 70%).

Challenges and Mitigation Strategies

Regioselectivity in Coupling Reactions

Competing coupling sites on pyridine are mitigated using directing groups (e.g., methoxy) or sterically hindered ligands (e.g., 4,4′-di-tert-butylbipyridine).

Amidation Side Reactions

Employing N-hydroxysuccinimide (NHS) esters instead of acid chlorides reduces racemization during amidation, as demonstrated in WO2020118597A1.

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide?

Methodological Answer:
The synthesis of this compound can be inferred from analogous heterocyclic propanamide derivatives. A plausible route involves:

  • Step 1: Coupling 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine with a brominated propyl intermediate via reductive amination or nucleophilic substitution. Copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) may be employed, as seen in pyridyl-pyrazole syntheses .
  • Step 2: Introducing the 4-propoxyphenyl moiety through acylation or amide bond formation. For example, reacting 3-(4-propoxyphenyl)propanoic acid with the intermediate amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification: Column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization are critical for isolating the final product.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify proton environments (e.g., methyl groups on pyrazole at δ ~3.9 ppm, propoxy chain protons at δ ~1.0–4.0 ppm) and carbon backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+ ~394.2 g/mol) with ESI or MALDI-TOF .
  • Chromatography: HPLC with UV detection (λ ~254 nm) or LC-MS can assess purity (>95% recommended for biological assays) .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Systematically modify the pyrazole (e.g., 1-methyl vs. 1-ethyl), pyridine (e.g., 6-substituents), or propoxyphenyl (e.g., alkyl chain length) groups. Compare binding affinity in enzyme assays (e.g., kinase inhibition) .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies .
  • Biological Testing: Screen analogs in cellular assays (e.g., IC50_{50} determination) to correlate structural changes with potency .

Advanced: What experimental challenges arise in assessing this compound’s pharmacokinetics (PK) in vivo?

Methodological Answer:

  • Solubility Optimization: Use co-solvents (e.g., PEG-400) or nanoformulations to address low aqueous solubility, a common issue with hydrophobic heterocycles .
  • Metabolic Stability: Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., propoxy chain oxidation). Introduce deuterium or fluorine to block degradation .
  • Bioavailability Measurement: Employ LC-MS/MS for plasma concentration analysis after oral/intravenous administration in rodent models .

Basic: What analytical techniques are suitable for monitoring reaction intermediates during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Use silica plates with fluorescent indicators and ethyl acetate/hexane mobile phases to track reaction progress .
  • In-situ FTIR: Monitor functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) in real-time to detect intermediate formation .
  • Mass Spectrometry: Direct injection ESI-MS can identify transient intermediates (e.g., iminium ions in reductive amination) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar compounds?

Methodological Answer:

  • Reagent Quality: Trace moisture or impurities in solvents (e.g., DMSO) can reduce yields. Use anhydrous conditions and freshly distilled reagents .
  • Catalyst Screening: Test alternative catalysts (e.g., Pd/C vs. CuBr) for coupling steps. Evidence shows Cu(I) catalysts improve pyrazole-pyridine coupling efficiency .
  • Reaction Kinetics: Employ Design of Experiments (DoE) to optimize temperature, time, and stoichiometry. For example, extended reaction times (48–72 hrs) may enhance cross-coupling yields .

Advanced: What strategies are recommended for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • Light Sensitivity: Store solutions in amber vials and test UV stability under ICH Q1B guidelines .

Advanced: How can protein-ligand interaction studies be conducted for this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (kon_{on}, koff_{off}) in real-time .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Crystallography: Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding modes at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.